Compound Description: This compound is a chalcone derivative characterized by an E configuration about the ethylene double bond. Its crystal structure, comprising two independent molecules, is stabilized by C—H⋯π and π–π interactions.
Relevance: This compound shares the core 6-chloro-2-methyl-4-phenylquinoline moiety with 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline. Both compounds belong to the quinoline class of compounds. The primary difference lies in the substituent at the 3-position of the quinoline ring.
Compound Description: SB02055 is a (R)-pyrrolidin-2-yl-boronic acid-based ligand designed for fibroblast activation protein (FAP) targeting. It features a DOTA chelator for radiolabeling with Gallium-68 and exhibits a FAP binding affinity (IC50) of 0.41 ± 0.06 nM.
Compound Description: SB04028 is another (R)-pyrrolidin-2-yl-boronic acid-based ligand developed for FAP-targeted cancer imaging. It differs from SB02055 by incorporating a D-alanine linker between the quinoline core and the pyrrolidine moiety. SB04028 demonstrates improved tumor uptake compared to SB02055 and PNT6555 in preclinical studies.
Relevance: Similar to SB02055, SB04028 also shares the 6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl moiety with 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline, highlighting their common quinoline core and piperazine substituent. Again, the difference lies in the presence of the boronic acid-based structure for FAP targeting in SB04028.
Compound Description: This compound, also a chalcone derivative, exists as a monohydrate and features an E configuration about the C=C bond. Its structure is characterized by significant twists of the benzene ring and chalcone residue out of the plane of the quinoline ring system.
Relevance: This chalcone shares the 2-methyl-4-phenylquinoline moiety with 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline. The key difference lies in the presence of a chlorine substituent at the 6-position and the piperazine and morpholine substituents at the 4- and 3-position, respectively, in the target compound.
7-Chloro-4-(piperazin-1-yl)quinoline
Compound Description: This compound is a key precursor used in the synthesis of hybrid molecules with antiparasitic activity.
Relevance: This compound represents the core structure of 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline, with both sharing the 4-(piperazin-1-yl)quinoline moiety. The target compound features a chlorine at position 6, a 2-methylphenyl group on the piperazine ring, and a morpholine-4-carbonyl group at the 3-position, which are absent in 7-Chloro-4-(piperazin-1-yl)quinoline.
Compound Description: Synthesized by reacting 7-chloro-4-(piperazin-1-yl)quinoline with 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, compound 12 exhibits potent lethal activities against Entamoeba histolytica and Giardia intestinalis, with an IC50 of approximately 1 μM, significantly lower than metronidazole.
Relevance: Compound 12 directly relates to 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline, sharing the 7-chloro-4-(piperazin-1-yl)quinoline core. The target compound distinguishes itself through the 2-methylphenyl substitution on the piperazine ring and the presence of a 3-(morpholine-4-carbonyl) substituent on the quinoline ring.
Compound Description: This compound is a selective cannabinoid agonist that induces hypothermia through activation of CB1 receptors, particularly those located in the preoptic anterior hypothalamic nucleus (POAH).
Compound Description: This compound, also known as WIN 55,212-2, is a cannabinoid receptor agonist. When administered into the periaqueductal gray (PAG), it induces antinociception. Its effects are mediated by CB1 receptors.
Compound Description: SAR101099 is a potent, selective, and orally long-acting urotensin II (UII) receptor antagonist. It demonstrates reno- and cardioprotective effects in preclinical models of chronic kidney disease (CKD) and associated cardiovascular pathologies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.